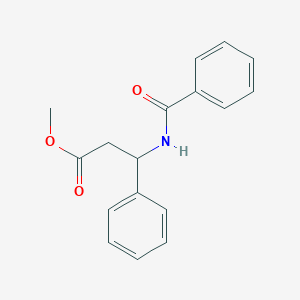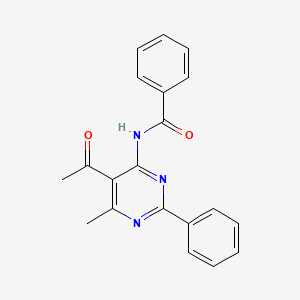
N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine, also known as DPPZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPPZ is a heterocyclic compound that belongs to the class of triazoles and pyrazoles. It has a molecular formula of C20H15N5 and a molecular weight of 329.36 g/mol.
Mécanisme D'action
The mechanism of action of N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine is not fully understood, but it is believed to involve the inhibition of topoisomerase II (Topo II), an enzyme that is essential for DNA replication and cell division. N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine has been shown to bind to the DNA-Topo II complex, which results in the formation of a stable ternary complex that inhibits the activity of Topo II. This inhibition leads to DNA damage and cell death.
Biochemical and Physiological Effects:
N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine has been shown to exhibit various biochemical and physiological effects, including DNA damage, cell cycle arrest, and apoptosis. DNA damage occurs when N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine binds to the DNA-Topo II complex, which results in the formation of DNA adducts and breaks. Cell cycle arrest occurs when N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine inhibits the activity of Topo II, which leads to the accumulation of cells in the G2/M phase of the cell cycle. Apoptosis occurs when cells undergo programmed cell death in response to DNA damage and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine has several advantages for lab experiments, including its high potency and selectivity against cancer cells and its ability to bind to specific DNA sequences. However, N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine also has several limitations, including its poor solubility in aqueous solutions and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for the research and development of N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine, including the synthesis of N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine derivatives with improved solubility and selectivity, the development of N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine-based materials for various applications, and the exploration of N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine as a potential tool for DNA detection and analysis. Additionally, further studies are needed to fully understand the mechanism of action and the potential side effects of N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine.
Méthodes De Synthèse
N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine can be synthesized using various methods, including the Huisgen 1,3-dipolar cycloaddition reaction, the Suzuki coupling reaction, and the Sonogashira coupling reaction. The most commonly used method for synthesizing N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide and an alkyne in the presence of a copper catalyst. The reaction results in the formation of a triazole ring, which is the core structure of N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine.
Applications De Recherche Scientifique
N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine has also been shown to have antimicrobial activity against various bacterial and fungal strains.
In materials science, N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery.
In biochemistry, N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine has been used as a DNA intercalator, which means it can bind to DNA and affect its structure and function. N,1-diphenyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine has been shown to exhibit selective binding to certain DNA sequences, which makes it a potential tool for DNA detection and analysis.
Propriétés
IUPAC Name |
N,3-diphenyl-5-(1H-pyrazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6/c1-3-7-13(8-4-1)19-17-16(15-11-12-18-20-15)21-22-23(17)14-9-5-2-6-10-14/h1-12,19H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYWYCSLTDEKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(N=NN2C3=CC=CC=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-[1,2,3]Triazole, 3-phenyl-5-(1H-pyrazol-3-yl)-4-phenylamino- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine](/img/structure/B5917421.png)
![N-(4-ethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917422.png)
![N-(3-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917428.png)
![3-[(4-bromobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5917431.png)
![phenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B5917444.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5917445.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide](/img/structure/B5917453.png)

![3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5917474.png)

![N-{[(3,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5917489.png)
![3-allyl-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B5917494.png)